molecular formula C56H83N17O14 B12113537 H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H

H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H

Cat. No.: B12113537
M. Wt: 1218.4 g/mol
InChI Key: BOIZRPCZVKUUNJ-UHFFFAOYSA-N
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Description

H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H is a synthetic peptide derivative featuring a non-natural backbone with racemic (DL) configurations across multiple amino acid residues. The compound includes a tert-butyl (tBu)-protected serine residue and a hydrazide (NHNHCONH2) terminus, stabilized by an acetic acid (CH3CO2H) counterion.

Properties

Molecular Formula

C56H83N17O14

Molecular Weight

1218.4 g/mol

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-N-[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C54H79N17O12.C2H4O2/c1-29(2)20-38(45(75)63-37(12-8-18-60-52(56)57)51(81)71-19-9-13-43(71)50(80)69-70-53(58)82)65-49(79)42(27-83-54(3,4)5)68-46(76)39(21-30-14-16-33(73)17-15-30)66-48(78)41(26-72)67-47(77)40(22-31-24-61-36-11-7-6-10-34(31)36)64-44(74)35(55)23-32-25-59-28-62-32;1-2(3)4/h6-7,10-11,14-17,24-25,28-29,35,37-43,61,72-73H,8-9,12-13,18-23,26-27,55H2,1-5H3,(H,59,62)(H,63,75)(H,64,74)(H,65,79)(H,66,78)(H,67,77)(H,68,76)(H,69,80)(H4,56,57,60)(H3,58,70,82);1H3,(H,3,4)

InChI Key

BOIZRPCZVKUUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N.CC(=O)O

Origin of Product

United States

Biological Activity

The compound H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H is a synthetic peptide that exhibits a range of biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is composed of a series of amino acids, including histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), leucine (Leu), arginine (Arg), and proline (Pro). Its structure includes modifications such as tert-butyl (tBu) and hydrazine derivatives, which may influence its biological activity.

1. Antimicrobial Activity

Recent studies indicate that peptides similar to H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro exhibit significant antimicrobial properties. These peptides can inhibit the growth of various fungi and pathogenic bacteria, suggesting their potential use in treating infections .

2. Antioxidant Properties

The antioxidant capacity of this peptide has been explored, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is attributed to the presence of aromatic amino acids like tryptophan and tyrosine, which are known for their electron-donating abilities .

3. Anticancer Potential

Research has shown that certain peptide sequences can induce apoptosis in cancer cells. For example, peptides with similar structures have been found to inhibit cell proliferation in various cancer cell lines, including lung cancer cells, by modulating signaling pathways involved in cell growth and survival .

4. Neuroprotective Effects

Peptides like H-DL-His-DL-Trp have been studied for their neuroprotective effects, potentially enhancing cognitive functions and providing protection against neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of synthetic peptides against Staphylococcus aureus, demonstrating that modifications in amino acid sequence could enhance antimicrobial potency significantly .
  • Cancer Cell Studies : In vitro studies on A549 lung cancer cells showed that specific peptides could inhibit cell growth by inducing cell cycle arrest and apoptosis through the activation of apoptotic pathways .
  • Oxidative Stress Reduction : A comparative analysis of various peptides indicated that those containing tryptophan exhibited superior antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cultures .

Scientific Research Applications

Structural Characteristics

The compound consists of multiple amino acids, including histidine, tryptophan, serine, tyrosine, leucine, arginine, and proline. The presence of a t-butyl group on the serine residue enhances its stability and solubility, making it suitable for various applications in drug development and molecular biology.

Table 1: Structural Components of the Compound

Amino AcidRole in Structure
HistidineMetal ion binding, enzyme catalysis
TryptophanPrecursor for serotonin, UV light absorption
SerineActive site in enzymes, phosphorylation
TyrosinePrecursor for neurotransmitters
LeucineProtein synthesis, muscle repair
ArginineNitric oxide production, immune function
ProlineStructural stability in proteins

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. Research indicates that peptides like H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H can serve as lead compounds in the development of new pharmaceuticals. For instance, studies have shown that similar peptides exhibit antioxidant properties and can inhibit specific enzymes related to disease processes .

Antioxidant Properties

Peptides related to this compound have demonstrated significant antioxidant activity. In particular, the incorporation of certain amino acids has been linked to enhanced radical scavenging abilities, making them candidates for treating oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this peptide with various biological targets. These studies are crucial for understanding how modifications to the peptide structure can influence its interaction with proteins involved in disease pathways.

Table 2: Molecular Docking Insights

Target ProteinBinding Affinity (kcal/mol)Reference Compound
Dihydrofolate reductase-9.5Ascorbic acid
Keap1-8.7Triethylene glycol

Neuroprotective Effects

A study investigating the neuroprotective effects of similar peptides found that they could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Activity

Research has also explored the anticancer properties of peptides derived from this compound's structure. In vitro assays revealed that these peptides could inhibit tumor cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares homology with peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS: 51776-33-1, MW: 747.84 g/mol) , which lacks the His, Trp, and tBu-Ser residues but retains a similar amide backbone. Key differences include:

  • Hydrazide vs. Amide Terminus : The hydrazide group (NHNHCONH2) may alter solubility or chelation properties relative to standard C-terminal amides.

Physicochemical Properties

Parameter Target Compound H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
Molecular Weight ~1,200–1,300 g/mol (estimated) 747.84 g/mol
Key Modifications DL-amino acids, tBu-Ser, hydrazide terminus L-amino acids, unprotected Ser, amide terminus
Stability Likely protease-resistant due to DL-configuration Susceptible to enzymatic degradation
Solubility Reduced (hydrophobic tBu group) Higher (polar Gly and unprotected Ser)

Research Findings and Challenges

  • Stereochemical Complexity : Racemic synthesis introduces enantiomeric impurities, complicating pharmacological evaluation. Advanced purification methods (e.g., chiral HPLC) are critical but resource-intensive .
  • Hydrazide Functionality : This group may confer metal-binding properties, analogous to crown ethers or nickel complexes , but toxicity risks (e.g., hydrazine byproducts) require rigorous safety assessments.
  • Comparative Efficacy : The peptide’s DL-configuration may reduce binding affinity compared to L-isoforms but extend half-life in vivo—a trade-off observed in other racemic therapeutics .

Q & A

Q. How can the stereochemical integrity of DL-amino acids in this peptide be experimentally confirmed?

Methodological Answer:

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and reference standards to separate and quantify D/L enantiomers. Retention times and peak areas are compared to validate racemic mixtures .
  • Circular Dichroism (CD) spectroscopy can provide secondary structural insights and confirm the absence of enantiomeric bias in solution-phase conformations.
Analytical Parameters Conditions
HPLC ColumnChiralpak® IA (250 mm × 4.6 mm, 5 µm)
Mobile PhaseHexane:Isopropanol (80:20) + 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 220 nm

Q. What analytical techniques are recommended for assessing purity and structural fidelity?

Methodological Answer:

  • LC-MS (ESI or MALDI-TOF) to confirm molecular weight and detect impurities. For example, a 10–90% acetonitrile/water gradient over 30 minutes with 0.1% formic acid improves ionization efficiency .
  • NMR (1H/13C) in DMSO-d6 or CD3OD to verify backbone connectivity and tert-butyl protection on Ser(tBu). DEPT-135 spectra distinguish CH₂ and CH₃ groups.

Q. How can researchers optimize solid-phase synthesis protocols for this peptide?

Methodological Answer:

  • Use Design of Experiments (DoE) to screen coupling reagents (e.g., HATU vs. PyBOP), reaction times, and temperatures. A Plackett-Burman design reduces variables efficiently .
  • Monitor stepwise yields via Fmoc deprotection kinetics (UV absorbance at 301 nm) and adjust resin-swelling solvents (DCM vs. DMF) for bulky residues like Tyr and Ser(tBu).

Advanced Research Questions

Q. How does the tert-butyl protection on Ser(tBu) influence enzymatic stability and bioavailability?

Methodological Answer:

  • Conduct serum stability assays (e.g., human serum at 37°C, 24 hours) with LC-MS quantification. Compare degradation rates of Ser(tBu)-containing peptides vs. unprotected analogs .
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) model hydration shells and steric hindrance effects. Solvent-accessible surface area (SASA) calculations quantify protection efficacy.
MD Simulation Parameters Settings
Force FieldCHARMM36m
Solvent ModelTIP3P
Temperature310 K (NVT ensemble)
Simulation Time100 ns

Q. What strategies resolve contradictions in biological activity data caused by racemic DL-configurations?

Methodological Answer:

  • Enantioselective assays : Test D- and L-enantiomers separately using chiral separation techniques (e.g., HPLC). For example, AT1 receptor binding assays may show divergent IC50 values for D-Trp vs. L-Trp .
  • Free-energy perturbation (FEP) calculations predict binding affinities for each enantiomer to receptors like GPCRs, identifying stereochemical drivers of activity.

Q. How can in silico modeling predict the hydrazide moiety’s role in membrane permeability?

Methodological Answer:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) quantifies passive diffusion. Compare hydrazide-containing peptides vs. carboxylate analogs.
  • Quantitative Structure-Activity Relationship (QSAR) models parameterize logP, polar surface area, and H-bond donors. Tools like MOE® or Schrödinger’s QikProp generate permeability predictions .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in spectroscopic vs. functional data for this peptide?

Methodological Answer:

  • Triangulate data sources : Cross-validate NMR/CD structural data with functional assays (e.g., receptor activation). For example, if NMR shows correct folding but bioactivity is absent, test for aggregation via Dynamic Light Scattering (DLS) .
  • Apply Bayesian statistics to weight conflicting evidence. Priors can include literature data on similar peptides, while posteriors update confidence intervals for observed results .

Experimental Design Recommendations

Q. What longitudinal study designs are appropriate for stability testing under physiological conditions?

Methodological Answer:

  • Use a split-plot design with time as a subplot factor. For example:
  • Main Plot : Temperature (4°C, 25°C, 37°C)
  • Subplot : Timepoints (0, 7, 14, 30 days)
  • Replicates : n=4 per condition
    • Analyze degradation products via HRAM-MS and assign structures using fragmentation patterns (CID/HCD).

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